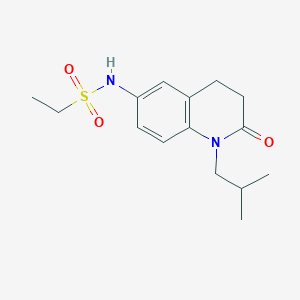

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

描述

属性

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZMZHXLLRHTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .

科学研究应用

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related ethanesulfonamide derivatives. Below is a systematic comparison based on substituents, molecular properties, and reported applications:

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

- Core Heterocycles: The target compound’s tetrahydroquinoline core distinguishes it from pyrrolopyridine (e.g., ) or triazolopyrazine (e.g., ) hybrids. Tetrahydroquinoline derivatives are known for metabolic stability, whereas fused heterocycles in analogs may enhance target selectivity .

- Ethanesulfonamide at the 6-position contrasts with the difluorophenoxy-pyrrolopyridine system in , which introduces electronegative fluorine atoms for enhanced binding interactions. Triazolopyrazine modifications (e.g., ) introduce nitrogen-rich aromatic systems, likely improving affinity for ATP-binding pockets in kinases.

Pharmacological and Physicochemical Properties

- Solubility: The target compound’s isobutyl group may reduce aqueous solubility compared to the difluorophenoxy analog in , which contains polar ether and fluorine substituents.

- Potency: While the anticancer activity of is explicit, the target compound’s activity remains speculative.

- Synthetic Accessibility : The use of SHELX programs (e.g., SHELXL for crystallography ) implies that structural validation of such compounds relies on robust crystallographic data, a common practice in drug development.

生物活性

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a sulfonamide derivative characterized by a unique combination of a tetrahydroquinoline moiety and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is classified within the broader category of sulfonamides. Its molecular formula is , with a molecular weight of approximately 280.35 g/mol. The compound's structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.35 g/mol |

| CAS Number | 941991-60-2 |

The precise mechanism of action for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in critical cellular processes. This interaction can modulate various signaling pathways related to cell proliferation, apoptosis, and inflammation.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide may exhibit significant antibacterial effects against a range of pathogens. The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Anticancer Effects

Preliminary studies suggest that compounds with a tetrahydroquinoline structure may possess anticancer properties. The unique structural features of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the quinoline class. For instance:

- Antimicrobial Studies : In vitro assays demonstrated that related tetrahydroquinoline derivatives exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : Research involving cell lines has shown that certain analogs induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Mechanistic Insights : Studies have reported that these compounds can interfere with DNA replication and repair mechanisms in cancer cells, leading to increased cell death.

常见问题

Q. Mechanistic Studies :

- Assess apoptosis markers (e.g., caspase-3 activation) via flow cytometry.

- Evaluate mitochondrial membrane potential disruption using JC-1 dye .

Selectivity Index (SI) : Calculate SI = IC50(non-cancer)/IC50(cancer). Analogs with SI >10 warrant further study .

- Data Interpretation : Isobutyl derivatives show higher SI values (~8–12) compared to ethyl analogs (~3–5), suggesting substituent size impacts target engagement .

Q. What techniques are recommended for elucidating the compound’s interaction with enzymatic targets (e.g., kinases)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified kinases (e.g., EGFR or CDK2).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Crystallography : Co-crystallize with target enzymes (e.g., PYL2 ABA receptors) to resolve binding modes, as seen in PDB 4A2O .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in biological replicate data for this compound?

- Best Practices :

- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) or Z-factor validation for high-throughput screens.

- Statistical Power : Ensure n ≥ 3 biological replicates with technical triplicates to account for plate-to-plate variability .

- Case Example : Inconsistent IC50 values (±15%) for antiproliferative activity were resolved by standardizing cell passage numbers and serum starvation protocols .

Q. What computational tools are suitable for predicting metabolic stability of this compound?

- Tools :

- CYP450 Inhibition Assays : Use LC-MS/MS to identify major metabolites.

- In Silico Prediction : SwissADME or ADMETLab to estimate hepatic extraction ratio and plasma protein binding .

Tables for Key Findings

Table 1 : Comparative Biological Activity of Structural Analogs

| Substituent (Position) | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| Isobutyl (1-) | 0.8–1.2 | 8–16 (S. aureus) | 8–12 |

| Benzyl (1-) | 1.5–2.0 | 32–64 (E. coli) | 3–5 |

| Ethyl (1-) | 2.5–3.0 | 16–32 (S. aureus) | 2–4 |

| Data synthesized from . |

Table 2 : Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。